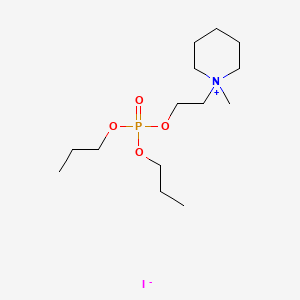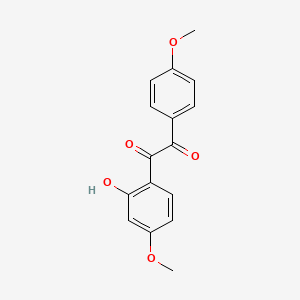
1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione is an organic compound that belongs to the class of aromatic ketones These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxy-4-methoxybenzaldehyde with 4-methoxybenzaldehyde in the presence of a base, followed by oxidation to form the desired diketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione depends on its specific application. For example, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would vary based on the compound’s specific interactions with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Hydroxyphenyl)-2-phenylethane-1,2-dione: Similar structure but lacks methoxy groups.
1-(4-Methoxyphenyl)-2-phenylethane-1,2-dione: Similar structure but lacks the hydroxy group.
Uniqueness
1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione is unique due to the presence of both hydroxy and methoxy groups on the aromatic rings, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
77184-86-2 |
|---|---|
Formule moléculaire |
C16H14O5 |
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
1-(2-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C16H14O5/c1-20-11-5-3-10(4-6-11)15(18)16(19)13-8-7-12(21-2)9-14(13)17/h3-9,17H,1-2H3 |
Clé InChI |
VTBKVWRCIDCQCM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C(=O)C2=C(C=C(C=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




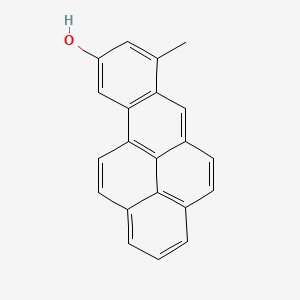
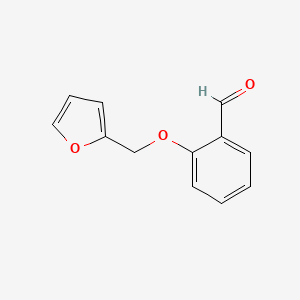
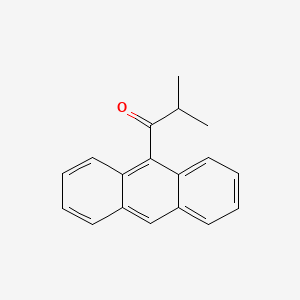



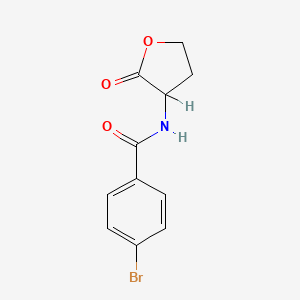
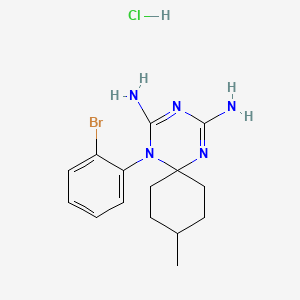
![7-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B14449196.png)
![N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide](/img/structure/B14449201.png)
silane](/img/structure/B14449210.png)
